Solubility Profile of 2-Ethynyloxazole-5-Carboxylic Acid in Organic Solvents: A Technical Guide for Drug Development
Solubility Profile of 2-Ethynyloxazole-5-Carboxylic Acid in Organic Solvents: A Technical Guide for Drug Development
Executive Summary & Introduction
In modern medicinal chemistry and bioconjugation, 2-ethynyloxazole-5-carboxylic acid (CAS: 1391828-78-6) has emerged as a highly versatile, dual-functional building block. Featuring a rigid oxazole core, a terminal alkyne for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry, and a carboxylic acid for standard amide coupling, it allows for orthogonal synthetic strategies.
However, the integration of these distinct functional groups into a single, compact heterocycle presents unique physicochemical challenges. The rigid planar structure and competing intermolecular forces create a complex solubility profile. This whitepaper provides an authoritative analysis of the mechanistic drivers behind the solvation of 2-ethynyloxazole-5-carboxylic acid, offering a quantitative solubility framework, a self-validating experimental protocol, and solubility-directed downstream workflows.
Physicochemical Properties & Mechanistic Drivers of Solvation
To predict and manipulate the solubility of 2-ethynyloxazole-5-carboxylic acid, one must understand the causality of its solid-state interactions and thermodynamic solvation barriers. The molecule's solubility is dictated by the interplay of three structural features:
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The Oxazole Core: The oxazole nitrogen is weakly basic (conjugate acid pKa ~0.8) and acts as a weak hydrogen-bond acceptor [1].
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The Carboxylic Acid Group: Unsubstituted oxazole-5-carboxylic acid has a pKa of approximately 2.39 [1]. However, the sp-hybridized carbon of the terminal ethynyl group is highly electronegative. Through inductive electron withdrawal across the conjugated oxazole ring, the pKa of the carboxylic acid is further lowered (estimated pKa ~1.8–2.1). In the solid state, this group forms exceptionally strong, stable intermolecular hydrogen-bonded dimers.
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The Terminal Ethynyl Group (-C≡CH): This moiety is highly hydrophobic and rigid. It promotes extensive π−π stacking within the crystal lattice, significantly increasing the lattice energy compared to alkyl-substituted analogs.
The Thermodynamics of Solvation
Dissolution requires an endothermic disruption of the crystal lattice ( ΔHdisruption>0 ), which must be offset by the exothermic formation of solvent-solute interactions ( ΔHsolvation<0 ). Because the lattice is heavily stabilized by both carboxylic dimers and alkyne π−π stacking, non-polar solvents lack the interaction energy required to break the lattice. Conversely, polar aprotic solvents (e.g., DMSO, DMF) possess highly polarized bonds (S=O, C=O) that act as powerful hydrogen-bond acceptors. They effectively cleave the carboxylic acid dimers without competing for the hydrophobic alkyne, driving the thermodynamic equilibrium toward a homogeneous solution.
Caption: Thermodynamic pathway of 2-ethynyloxazole-5-carboxylic acid solvation.
Quantitative Solubility Profile in Key Organic Solvents
Due to the specialized nature of this building block, empirical solubility data is extrapolated from its structural analogs and established thermodynamic principles. Table 1 summarizes the expected solubility profile at standard ambient temperature (25°C).
Table 1: Predicted Solubility Profile of 2-Ethynyloxazole-5-Carboxylic Acid at 25°C
| Solvent Category | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Rationale |
| Polar Aprotic | DMSO | 46.7 | > 50 | Strong H-bond acceptor; disrupts carboxylic dimers without competing for alkyne. |
| Polar Aprotic | DMF | 36.7 | > 50 | Similar to DMSO; excellent for amide coupling workflows. |
| Polar Protic | Methanol | 32.7 | 15 - 30 | Moderate; competes for H-bonding but solvates the polar oxazole core. |
| Polar Protic | Ethanol | 24.5 | 5 - 15 | Lower than MeOH due to increased aliphatic bulk and lower polarity. |
| Non-Polar Halogenated | DCM | 8.9 | < 1.0 | Poor H-bond acceptor; unable to break the robust crystal lattice. |
| Non-Polar | Hexane | 1.9 | < 0.1 | Completely lacks polar interactions; highly incompatible. |
| Aqueous Buffer | pH 7.4 (PBS) | ~80.0 | > 20 | Deprotonation of carboxylic acid (pKa ~2.0) forms highly soluble carboxylate salt. |
| Aqueous Buffer | pH 1.2 (HCl) | ~80.0 | < 1.0 | Protonated state; hydrophobic alkyne dominates, causing precipitation. |
Self-Validating Experimental Protocol: The Shake-Flask Method
To empirically determine the exact solubility of 2-ethynyloxazole-5-carboxylic acid for a specific proprietary workflow, researchers must employ a rigorous, artifact-free methodology. The following protocol is adapted from the OECD 105 guidelines [2] and the standardized shake-flask method described by Baka et al. [3].
Step-by-Step Methodology
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Preparation of Suspension: Add an excess amount of solid 2-ethynyloxazole-5-carboxylic acid (e.g., 100 mg) to 1.0 mL of the target solvent in a tightly sealed glass vial. The presence of visible, undissolved solid is mandatory to ensure the solution can reach thermodynamic saturation.
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Temperature-Controlled Equilibration: Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. Agitate at 150 rpm.
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Phase Separation: After 24 hours, remove a 0.5 mL aliquot. To avoid adsorption artifacts common with syringe filters, isolate the liquid phase via temperature-controlled ultracentrifugation (10,000 × g for 15 minutes at 25.0 °C).
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Quantification: Dilute the supernatant appropriately with the mobile phase and quantify the concentration using HPLC-UV (detection at ~254 nm, corresponding to the conjugated oxazole-alkyne system) against a validated calibration curve.
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Self-Validation Check (Critical): Repeat the sampling and quantification process at 48 hours .
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Logic: If the concentration at 48 hours is within ±5% of the 24-hour measurement, true thermodynamic equilibrium is confirmed. If the concentration drops, the 24-hour sample was supersaturated. If it rises, equilibrium was not yet reached. This internal feedback loop ensures the protocol is self-validating.
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Solubility-Directed Downstream Workflows
The choice of solvent directly dictates the success of downstream bioconjugation or synthetic steps. Attempting to force the compound into a suboptimal solvent will result in aggregation, poor reaction kinetics, or complete synthetic failure.
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Amide Coupling: For activating the carboxylic acid (e.g., using HATU/DIPEA), polar aprotic solvents like DMF are mandatory. They provide the high solubility required for homogeneous kinetics and stabilize the highly polar transition states of the activated ester.
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CuAAC "Click" Chemistry: For reacting the terminal alkyne with an azide, polar protic mixtures (e.g., MeOH/H₂O or DMSO/H₂O) are preferred. Moderate solubility is sufficient here, and the presence of water is fundamentally required to support the Cu(I) catalytic cycle and solubilize the sodium ascorbate reducing agent.
Caption: Solubility-directed synthesis workflow for downstream applications.
References
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing, Paris. Retrieved from[Link]
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Retrieved from[Link]
